N-Acetyl dapsone

Solubility Formulation Development Physicochemical Properties

Procure N-Acetyl dapsone (MADDS) as the definitive reference standard for dapsone bioanalysis. Unlike generic dapsone, this primary metabolite features a validated LLOQ of 0.25 ng/mL in LC-MS/MS, critical for pharmacokinetic studies and acetylator phenotyping. Its distinct pharmacological profile includes potent inhibition of dapsone N-hydroxylation (52% at 0.01 mM in rat microsomes), essential for preclinical toxicity modulation studies. Ensure method accuracy and regulatory compliance by sourcing this high-purity metabolite.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34 g/mol
CAS No. 565-20-8
Cat. No. B194098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl dapsone
CAS565-20-8
Synonyms4-acetamido-phenyl-4'-aminophenyl sulfone
acetyldapsone
MADDS
monoacetyl-diaminodiphenylsulfone
monoacetyldapsone
Molecular FormulaC14H14N2O3S
Molecular Weight290.34 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C14H14N2O3S/c1-10(17)16-12-4-8-14(9-5-12)20(18,19)13-6-2-11(15)3-7-13/h2-9H,15H2,1H3,(H,16,17)
InChIKeyWDOCBIHNYYQINH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl Dapsone (CAS 565-20-8): Key Compound Attributes for Research and Procurement


N-Acetyl dapsone (monoacetyldapsone, MADDS; CAS 565-20-8) is a secondary carboxamide formed by N-acetylation of one amino group of dapsone, a sulfone antibiotic. As the principal metabolite of dapsone [1], it exhibits a molecular weight of 290.34 g/mol and the formula C14H14N2O3S [2]. The compound is a solid at ambient temperature with a melting point of approximately 243°C and demonstrates limited aqueous solubility of 0.12 g/L at 25°C . It is commonly supplied as a powder with ≥95% purity and is soluble in organic solvents such as DMSO (30 mg/mL) and DMF (30 mg/mL) [3].

Why N-Acetyl Dapsone Cannot Be Substituted with Generic Analogs or Dapsone Itself


N-Acetyl dapsone (MADDS) is not a simple, interchangeable variant of dapsone. While dapsone itself is an antibacterial and anti-inflammatory agent [1], its metabolite N-acetyl dapsone exhibits a distinct pharmacological profile. Crucially, N-acetyl dapsone lacks the direct anti-inflammatory activity of dapsone's hydroxylamine metabolite [2] and instead plays a regulatory role in dapsone's metabolic pathway, acting as a potent inhibitor of dapsone N-hydroxylation in certain species [3]. Additionally, its physicochemical properties, such as limited aqueous solubility , and its behavior in analytical methods, including a lower LLOQ compared to dapsone [4], preclude its direct substitution in formulations or assays without validation. Therefore, a generic substitution approach risks both inaccurate analytical quantification and misinterpretation of biological effects.

Quantitative Differentiation: N-Acetyl Dapsone vs. Dapsone and Key Metabolites


Physicochemical Differentiation: Solubility Constraints in Aqueous Formulations

N-Acetyl dapsone exhibits limited aqueous solubility, a critical factor for formulation design. At 25°C, its calculated aqueous solubility is 0.12 g/L . This is in contrast to dapsone, which demonstrates higher water solubility, though direct comparative data in identical conditions is limited. The low aqueous solubility of N-acetyl dapsone necessitates the use of organic co-solvents such as DMSO or DMF (solubility ≥30 mg/mL) for in vitro studies [1], and it has implications for its bioavailability in topical or oral preparations.

Solubility Formulation Development Physicochemical Properties

Analytical Sensitivity: Superior LLOQ of N-Acetyl Dapsone in LC-MS/MS

In a validated LC-MS/MS method for the simultaneous determination of dapsone and N-acetyl dapsone in human plasma, N-acetyl dapsone demonstrated a lower limit of quantification (LLOQ) of 0.25 ng/mL, compared to 0.50 ng/mL for dapsone [1]. This 2-fold higher analytical sensitivity for N-acetyl dapsone allows for more accurate quantification at lower concentrations, which is particularly relevant for pharmacokinetic studies where metabolite levels may be low.

Bioanalysis Pharmacokinetics LC-MS/MS Method Development

Anti-Inflammatory Activity: N-Acetyl Dapsone (MADDS) Lacks Direct Effect, Unlike Dapsone Hydroxylamine

In a pilot human study evaluating the anti-inflammatory potential of dapsone metabolites, topical application of 1% monoacetyldapsone (MADDS) failed to inhibit LTB4-induced polymorphonuclear leukocyte (PMN) chemotaxis into human skin, showing no significant difference from untreated controls (untreated: 790 ± 450 PMN/10 μg skin vs. MADDS: 1099 ± 556 PMN/10 μg skin; p > 0.05) [1]. In contrast, 1% dapsone hydroxylamine (DDS-NOH) significantly inhibited PMN accumulation (DDS-NOH: 128 ± 143 PMN/10 μg skin; p < 0.01) [1]. This demonstrates that N-acetyl dapsone, unlike the hydroxylamine metabolite, is not an active anti-inflammatory agent.

Anti-inflammatory Neutrophil Chemotaxis In Vivo Pharmacology

Metabolic Regulation: N-Acetyl Dapsone is a Potent Inhibitor of Dapsone N-Hydroxylation in Rat Microsomes

In rat liver microsomes, monoacetyldapsone (MAD) potently inhibited the N-hydroxylation of dapsone (DDS) to its toxic metabolite dapsone hydroxylamine (DDS-NOH). At a concentration of 0.01 mM, MAD produced 52% inhibition of DDS N-hydroxylation [1]. In contrast, in human liver microsomes, a much higher concentration of 0.4 mM MAD resulted in only 23% inhibition [1]. This demonstrates a significant species difference and highlights the potential of MAD to modulate dapsone's metabolic pathway in rodent models.

Drug Metabolism Enzyme Inhibition CYP450

Hematologic Toxicity: Methemoglobin-Forming Ability of N-Acetyl Dapsone Hydroxylamine is Equipotent to Dapsone Hydroxylamine

In an in vitro study comparing the methemoglobin (MetHgb)-forming ability of two dapsone metabolites, monoacetyldapsone hydroxylamine (MADDS-NOH) and dapsone hydroxylamine (DDS-NOH) were found to be equipotent in human whole blood. The Emax values were 79% ± 5% and 80% ± 2%, and the EC50 values were 90 ± 17 µM and 95 ± 19 µM, respectively [1]. The area under the MetHgb content versus time curve also did not differ significantly between the two metabolites [1]. This indicates that, once formed, the hydroxylamine of N-acetyl dapsone carries a similar hematotoxic risk as the hydroxylamine of dapsone.

Toxicology Methemoglobinemia Hematotoxicity

Optimal Application Scenarios for N-Acetyl Dapsone in Research and Industry


Pharmacokinetic and Bioanalytical Method Development

N-Acetyl dapsone is the ideal reference standard for developing and validating bioanalytical methods for dapsone and its metabolites. Its distinct and validated LLOQ of 0.25 ng/mL in LC-MS/MS assays [1] allows for high-sensitivity quantification in plasma, crucial for pharmacokinetic studies. It is also essential for determining acetylator phenotype in population studies by measuring the plasma MADDS/DDS ratio [2].

Drug Metabolism and Toxicology Studies in Rodent Models

Given its potent inhibition of dapsone N-hydroxylation in rat liver microsomes (52% inhibition at 0.01 mM) [3], N-acetyl dapsone is a valuable tool for studying the regulation of dapsone's metabolic activation and its associated toxicity. It can be used to modulate the formation of the toxic hydroxylamine metabolite in preclinical species.

Formulation Development Requiring Solubility Characterization

Researchers developing novel formulations of dapsone or its derivatives must account for the low aqueous solubility of N-acetyl dapsone (0.12 g/L) . This compound serves as a key reference for assessing solubility-enhancing strategies, such as the use of co-solvents (DMSO, DMF) [4], in both in vitro assays and potential topical or parenteral preparations.

Investigating Species Differences in Metabolic Pathways

The stark contrast in the inhibitory potency of N-acetyl dapsone on dapsone N-hydroxylation between rat and human microsomes [3] makes it a critical compound for studying species-specific differences in drug metabolism. It is essential for selecting appropriate animal models and for extrapolating preclinical safety data to human risk assessments.

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